molecular formula C10H14BrNO2S B1400687 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide CAS No. 1182970-56-4

4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide

Cat. No.: B1400687
CAS No.: 1182970-56-4
M. Wt: 292.19 g/mol
InChI Key: QDDAXTVLSQDZQU-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide: is an organic compound with the molecular formula C10H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, an ethyl group, and two methyl groups attached to a benzene ring

Scientific Research Applications

Chemistry: 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of antimicrobial and anticancer drugs. Its ability to inhibit certain enzymes makes it a candidate for the treatment of bacterial infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor in the synthesis of dyes and pigments.

Safety and Hazards

“4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 4-bromo-N-ethyl-N,3-dimethylbenzene. This can be achieved through the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

    4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the sulfonamide group.

    N-Ethyl-N-methylbenzenesulfonamide: Similar sulfonamide structure but without the bromine atom.

    4-Bromo-N-methyl-N,3-dimethylbenzenesulfonamide: Similar structure with a different alkyl group.

Uniqueness: 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide is unique due to the combination of its bromine atom, ethyl group, and sulfonamide functionality. This combination imparts specific chemical reactivity and biological activity, making it distinct from other related compounds.

Properties

IUPAC Name

4-bromo-N-ethyl-N,3-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)9-5-6-10(11)8(2)7-9/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDAXTVLSQDZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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